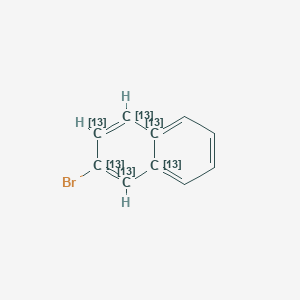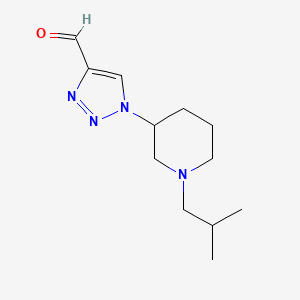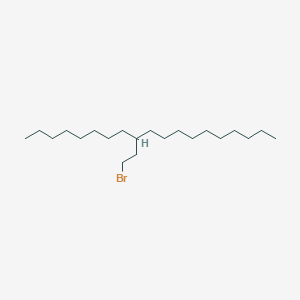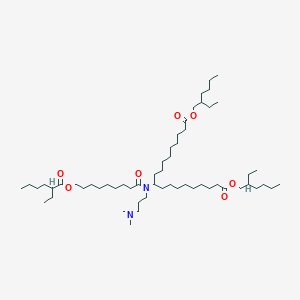
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves the bromination of naphthalene, followed by isotopic labeling with carbon-13. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform . Industrial production methods may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 is widely used in scientific research, particularly in the fields of:
Biology: The compound can be used in biochemical assays to trace metabolic pathways and interactions.
Medicine: It may be used in drug development and pharmacokinetic studies to understand the behavior of brominated compounds in biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The carbon-13 labeling allows for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways and targets involved .
Comparison with Similar Compounds
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: Similar in structure but lacks the carbon-13 labeling, making it less useful for NMR studies.
2,3-Dibromonaphthalene: Contains an additional bromine atom, leading to different reactivity and applications.
2-Bromo-1-naphthol: Contains a hydroxyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its isotopic labeling, which provides a powerful tool for detailed molecular studies using advanced spectroscopic techniques .
Properties
Molecular Formula |
C10H7Br |
|---|---|
Molecular Weight |
213.02 g/mol |
IUPAC Name |
2-bromonaphthalene |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
APSMUYYLXZULMS-CYRQOIGNSA-N |
Isomeric SMILES |
C1=CC=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=C1)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)


![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)

![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)

![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)


